1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a thiazepane ring, a thiophene moiety, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiophene Moiety: This step involves the incorporation of the thiophene ring, possibly through a coupling reaction.
Attachment of the Fluorophenoxy Group: This can be done via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenoxy group in 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-13-4-1-2-5-14(13)23-12-17(20)19-8-7-16(15-6-3-10-24-15)25(21,22)11-9-19/h1-6,10,16H,7-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMQCQQWFZFRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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